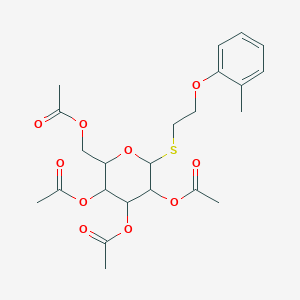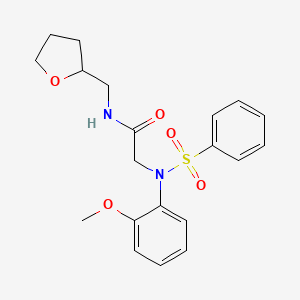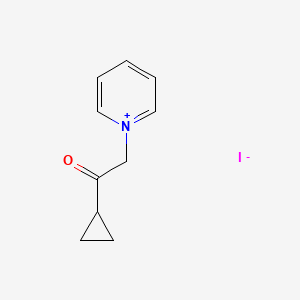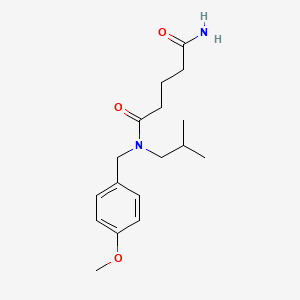
2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Übersicht
Beschreibung
2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, which is a known inhibitor of glycosidases. The addition of the 2-(2-methylphenoxy)ethyl group to this compound has been found to enhance its inhibitory activity, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its ability to inhibit the activity of glycosidase enzymes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to the suppression of disease progression and the potential development of new treatments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside are still being studied. However, it has been found to have a low toxicity profile and is relatively stable in biological systems. This compound has been shown to have a significant inhibitory effect on various glycosidase enzymes, which could lead to the development of new treatments for diseases caused by these enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent inhibitory activity against glycosidase enzymes, its low toxicity profile, and its stability in biological systems. However, the limitations of using this compound include the need for specialized equipment and expertise in its synthesis and purification. Additionally, the cost of this compound may be prohibitive for some research groups.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One potential area of research is in the development of new drugs for the treatment of diseases caused by glycosidase enzymes. Another area of research is in the development of new methods for the synthesis and purification of this compound, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of diseases caused by glycosidase enzymes. This compound has been found to be a potent inhibitor of glycosidases, which are enzymes that play a key role in the development of many diseases, including cancer, diabetes, and viral infections.
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-[2-(2-methylphenoxy)ethylsulfanyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O10S/c1-13-8-6-7-9-18(13)28-10-11-34-23-22(32-17(5)27)21(31-16(4)26)20(30-15(3)25)19(33-23)12-29-14(2)24/h6-9,19-23H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOCTMAGJHLDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Tris(acetyloxy)-6-{[2-(2-methylphenoxy)ethyl]sulfanyl}oxan-2-YL]methyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935052.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide](/img/structure/B3935059.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3935069.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935073.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3935078.png)


![N-(3,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3935110.png)
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3935135.png)

![3-(5-methylisoxazol-3-yl)-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3935140.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935144.png)